molecular formula C20H17BrFNO3S2 B2356140 2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide CAS No. 946348-89-6

2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide

Cat. No.: B2356140
CAS No.: 946348-89-6
M. Wt: 482.38
InChI Key: ZKPCHOLZQKEZSE-UHFFFAOYSA-N
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Description

2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is a complex organic compound that features a bromine atom, a sulfonyl group, a fluorine atom, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide typically involves multiple steps:

    Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride derivative under basic conditions.

    Fluorination: The fluorine atom is typically introduced via nucleophilic aromatic substitution using a fluorine-containing reagent.

    Thiophene Introduction: The thiophene ring can be incorporated through a cross-coupling reaction, such as the Suzuki or Stille coupling, using a thiophene boronic acid or stannane derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The sulfonyl group can be reduced to a sulfide.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions often require a base, such as sodium hydride or potassium carbonate, and a polar aprotic solvent, such as dimethylformamide or dimethyl sulfoxide.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Medicinal Chemistry: This compound could be explored for its potential as a pharmaceutical intermediate or active pharmaceutical ingredient due to its unique structural features.

    Material Science: The compound’s electronic properties may make it suitable for use in organic electronics or as a building block for advanced materials.

    Biological Studies: Its interactions with biological targets could be studied to understand its potential as a biochemical probe or therapeutic agent.

Mechanism of Action

The mechanism of action of 2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide would depend on its specific application. In medicinal chemistry, it could interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved would be specific to the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)benzamide: Lacks the fluorine and methyl groups, which may affect its reactivity and biological activity.

    2-bromo-N-(2-((4-chloro-3-methylphenyl)sulfonyl)-2-(thiophen-2-yl)ethyl)benzamide: Contains a chlorine atom instead of a fluorine atom, which could influence its chemical properties and interactions.

Uniqueness

2-bromo-N-[2-(4-fluoro-3-methylbenzenesulfonyl)-2-(thiophen-2-yl)ethyl]benzamide is unique due to the presence of both a fluorine atom and a thiophene ring, which can impart distinct electronic and steric properties

Properties

IUPAC Name

2-bromo-N-[2-(4-fluoro-3-methylphenyl)sulfonyl-2-thiophen-2-ylethyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17BrFNO3S2/c1-13-11-14(8-9-17(13)22)28(25,26)19(18-7-4-10-27-18)12-23-20(24)15-5-2-3-6-16(15)21/h2-11,19H,12H2,1H3,(H,23,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKPCHOLZQKEZSE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)C(CNC(=O)C2=CC=CC=C2Br)C3=CC=CS3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17BrFNO3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

482.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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